ethyl (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid
CAS No.: 84579-82-8
Cat. No.: VC1602401
Molecular Formula: C52H80N6O20S
Molecular Weight: 1141.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84579-82-8 |
|---|---|
| Molecular Formula | C52H80N6O20S |
| Molecular Weight | 1141.3 g/mol |
| IUPAC Name | ethyl (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid |
| Standard InChI | InChI=1S/2C26H39N3O8.H2O4S/c2*1-7-36-26(32)23-22(37-23)24(30)27-18(14-16(2)3)25(31)29-12-10-28(11-13-29)15-17-8-9-19(33-4)21(35-6)20(17)34-5;1-5(2,3)4/h2*8-9,16,18,22-23H,7,10-15H2,1-6H3,(H,27,30);(H2,1,2,3,4)/t2*18?,22-,23-;/m11./s1 |
| Standard InChI Key | AWNIEFSZNNQBRL-ZCNUETMSSA-N |
| Isomeric SMILES | CCOC(=O)[C@H]1[C@@H](O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.CCOC(=O)[C@H]1[C@@H](O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.OS(=O)(=O)O |
| SMILES | CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.OS(=O)(=O)O |
| Canonical SMILES | CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.OS(=O)(=O)O |
Introduction
Ethyl (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid is a complex organic compound with multiple functional groups and a specific stereochemical configuration. This compound belongs to the class of oxirane derivatives, characterized by a three-membered cyclic ether structure. The presence of the oxirane ring (epoxide), along with multiple functional groups such as ester, amide, and piperazine moieties, contributes to its unique chemical properties. The compound has been documented in chemical databases with the specific CAS registry number 84579-82-8, providing a standardized identifier for scientific reference .
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 84579-82-8 |
| Molecular Formula | C52H80N6O20S |
| Related Free Acid Formula | C24H35N3O8 |
| Synonym | SCHEMBL8207379 (for related compound) |
Structural Features and Molecular Properties
The compound ethyl (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid possesses a complex molecular architecture with multiple functional groups and stereogenic centers. The core of the molecule contains an oxirane (epoxide) ring, which is a three-membered cyclic ether characterized by significant ring strain that contributes to its chemical reactivity. The oxirane ring bears two substituents: a carboxylic acid ethyl ester group and a carbamoyl group linked to a complex side chain. This side chain includes a pentan-2-yl moiety with a methyl branch, connected to a piperazine ring that further links to a trimethoxyphenyl group through a methylene bridge .
The stereochemistry at the oxirane ring is specifically designated as (2R,3R), indicating that both carbon atoms of the epoxide ring have the R configuration according to the Cahn-Ingold-Prelog priority rules. This specific stereochemistry is likely crucial for any biological activity or molecular recognition properties the compound might possess. The presence of sulfuric acid in the compound name suggests that it exists as a salt or acid complex, which would influence its physical properties such as solubility, melting point, and crystal structure .
The molecular formula C52H80N6O20S indicates a complex structure that likely represents either a dimeric form of the compound or a defined complex with sulfuric acid. This large molecular size, combined with the numerous functional groups and stereogenic centers, contributes to the compound's complex three-dimensional structure and potential for specific molecular interactions .
Key Structural Components
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Oxirane ring: A three-membered cyclic ether with significant ring strain, making it reactive toward nucleophiles and susceptible to ring-opening reactions.
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Ethyl carboxylate group: An ester functional group attached to the oxirane ring, which can undergo hydrolysis to form the corresponding carboxylic acid.
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Carbamoyl linkage: An amide bond that connects the oxirane ring to the rest of the molecule, providing rigidity and hydrogen bonding capability .
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Piperazine ring: A six-membered heterocycle containing two nitrogen atoms, which can act as a base and participate in hydrogen bonding .
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Trimethoxyphenyl group: An aromatic ring with three methoxy substituents at positions 2, 3, and 4, which can engage in π-stacking interactions and hydrogen bonding through the methoxy oxygens .
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Sulfuric acid component: Likely forming an acid salt with one or more basic nitrogen atoms in the molecule, affecting solubility and stability .
Physical and Chemical Properties
The physical and chemical properties of ethyl (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid are influenced by its complex structure and the presence of multiple functional groups. While specific data for this exact compound is limited in the search results, properties can be inferred based on its structural components and related compounds. The oxirane-containing portion of the molecule contributes significantly to its chemical reactivity, while the various functional groups affect its physical characteristics such as solubility and stability.
Based on related compounds containing oxirane-2-carboxylate structures, this compound likely exists as a solid at room temperature. The presence of sulfuric acid as part of the compound suggests it forms a salt or acid complex, which would influence properties such as melting point, solubility in various solvents, and stability under different pH conditions. The compound contains both polar functional groups (carbamoyl, ester, piperazine) and relatively non-polar regions (trimethoxyphenyl, alkyl chains), giving it amphiphilic characteristics that would affect its solubility in different solvents .
Chemical Reactivity
The chemical reactivity of this compound is primarily determined by the presence of the oxirane ring, which is highly reactive due to ring strain. Based on information about related oxirane compounds, this molecule is expected to undergo several types of reactions:
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Ring-opening reactions: The strained oxirane ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of various derivatives. This reaction can occur with nucleophiles such as amines, thiols, alcohols, and water.
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Hydrolysis of the ethyl ester: The carboxylate ester group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative, which is described in the search results as (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid .
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Acid-base interactions: The piperazine ring contains basic nitrogen atoms that can participate in acid-base reactions, particularly with the sulfuric acid component of the compound .
Analytical Characterization and Identification
Analytical characterization of ethyl (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid would typically involve a combination of spectroscopic, chromatographic, and other analytical techniques to confirm its structure, purity, and physicochemical properties. While specific analytical data for this compound is limited in the search results, standard methods for identifying and characterizing complex organic compounds can be applied .
Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable for structural confirmation, with 1H NMR providing information about the proton environments and 13C NMR revealing the carbon skeleton of the molecule. The presence of specific functional groups such as the ester carbonyl, amide carbonyl, and methoxy groups would give characteristic signals in both spectra. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would help establish connectivity between different parts of the molecule .
Mass spectrometry would provide molecular weight confirmation and fragmentation patterns that could help verify the structural components. The InChI and SMILES notations mentioned in the search results for related compounds provide standardized representations of the molecular structure that can be used for database searches and computational analyses .
Spectroscopic Identification
The compound can be characterized using various spectroscopic methods, with expected key features including:
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NMR Spectroscopy:
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1H NMR would show signals for the ethyl ester (triplet and quartet), methoxy groups (singlets), aromatic protons, piperazine ring protons, and the stereogenic protons of the oxirane ring.
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13C NMR would display signals for carbonyl carbons, aromatic carbons, oxirane carbons, and various aliphatic carbons.
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Infrared Spectroscopy:
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Characteristic absorption bands would be expected for the ester carbonyl (approximately 1730-1750 cm-1), amide carbonyl (approximately 1630-1680 cm-1), and ether linkages (C-O stretching at approximately 1050-1150 cm-1).
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Mass Spectrometry:
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The molecular ion peak or appropriate adduct ions would confirm the molecular weight.
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Fragmentation patterns might include the loss of the ethyl group, cleavage at the amide bond, and fragmentation of the piperazine ring.
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